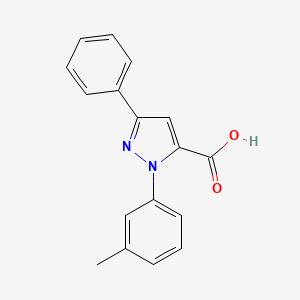

![molecular formula C22H17FN4OS B12027821 1-(4-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12027821.png)

1-(4-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound featuring a fluorophenyl group, a methylphenyl group, a pyridinyl group, and a triazole ring

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(4-Fluorphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanon beinhaltet in der Regel mehrstufige organische Reaktionen. Eine übliche Methode beginnt mit der Herstellung des Triazolrings, gefolgt von der Einführung der Sulfanylgruppe und der anschließenden Anbindung der Fluorphenyl- und Methylphenylgruppen. Die Reaktionsbedingungen erfordern häufig den Einsatz von Katalysatoren, kontrollierte Temperaturen und spezifische Lösungsmittel, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsverfahren: In einem industriellen Umfeld würde die Produktion dieser Verbindung die Skalierung der Labor-Synthesemethoden umfassen. Dies beinhaltet die Optimierung der Reaktionsbedingungen für großtechnische Reaktionen, die Sicherstellung der Verfügbarkeit von hochreinen Reagenzien und die Implementierung effizienter Reinigungstechniken wie Umkristallisation oder Chromatographie.

Analyse Chemischer Reaktionen

Reaktionstypen: 1-(4-Fluorphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanon kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann die Sulfanylgruppe modifizieren und sie möglicherweise in ein Sulfoxid oder Sulfon umwandeln.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um den Triazolring oder andere funktionelle Gruppen zu verändern.

Substitution: Die Fluorphenyl- und Methylphenylgruppen können an elektrophilen oder nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (mCPBA) bei kontrollierten Temperaturen.

Reduktion: Katalysatoren wie Palladium auf Kohle (Pd/C) mit Wasserstoffgas.

Substitution: Halogenierungsmittel oder Nukleophile in Gegenwart einer Base oder eines Säure-Katalysators.

Hauptprodukte: Die Hauptprodukte dieser Reaktionen hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen neue funktionelle Gruppen an den aromatischen Ringen einführen können.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanon hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine potenziellen Wechselwirkungen mit biologischen Makromolekülen untersucht.

Medizin: Wird auf seine pharmakologischen Eigenschaften untersucht, einschließlich potenzieller entzündungshemmender, krebshemmender oder antimikrobieller Aktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien oder als Vorstufe bei der Synthese anderer industrieller Chemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-(4-Fluorphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Triazolring und die aromatischen Gruppen können mit Enzymen oder Rezeptoren interagieren und deren Aktivität möglicherweise hemmen oder modulieren. Die genauen Pfade und Zielstrukturen hängen vom jeweiligen biologischen Kontext und den strukturellen Merkmalen der Verbindung ab.

Ähnliche Verbindungen:

- 1-(4-Fluorphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanon

- 1-(4-Chlorphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanon

- 1-(4-Bromphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanon

Eindeutigkeit: Das Vorhandensein der Fluorphenylgruppe in 1-(4-Fluorphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanon verleiht einzigartige elektronische Eigenschaften, die möglicherweise seine biologische Aktivität und Stabilität im Vergleich zu seinen Chloro- und Bromo-Gegenstücken verbessern. Das Fluoratom kann die Lipophilie und den Stoffwechsel der Verbindung beeinflussen und sie damit zu einem wertvollen Kandidaten für weitere Forschung und Entwicklung machen.

Diese detaillierte Übersicht bietet ein umfassendes Verständnis von 1-(4-Fluorphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanon, einschließlich seiner Synthese, Reaktionen, Anwendungen, seines Wirkmechanismus und des Vergleichs mit ähnlichen Verbindungen.

Wirkmechanismus

The mechanism of action of 1-(4-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves its interaction with specific molecular targets. The triazole ring and the aromatic groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Vergleich Mit ähnlichen Verbindungen

- 1-(4-Fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

- 1-(4-Chlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

- 1-(4-Bromophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Uniqueness: The presence of the fluorophenyl group in this compound imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its chloro- and bromo- counterparts. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel |

C22H17FN4OS |

|---|---|

Molekulargewicht |

404.5 g/mol |

IUPAC-Name |

1-(4-fluorophenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone |

InChI |

InChI=1S/C22H17FN4OS/c1-15-2-8-19(9-3-15)27-21(17-10-12-24-13-11-17)25-26-22(27)29-14-20(28)16-4-6-18(23)7-5-16/h2-13H,14H2,1H3 |

InChI-Schlüssel |

ABWLQCSIQMSVLE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)F)C4=CC=NC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

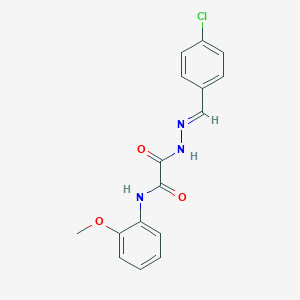

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12027739.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12027740.png)

![N-(1,3-benzodioxol-5-yl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12027746.png)

![(4E)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(4-methoxy-2-methylphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12027753.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12027757.png)

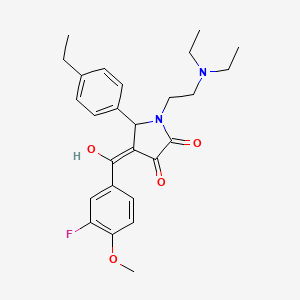

![4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027798.png)

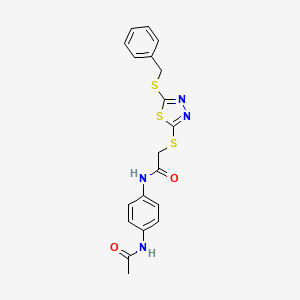

![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12027800.png)

![Isopropyl [(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate](/img/structure/B12027812.png)